molecular formula C9H10INO2 B14856479 3-Hydroxy-4-iodo-N,N-dimethylbenzamide

3-Hydroxy-4-iodo-N,N-dimethylbenzamide

Cat. No.: B14856479
M. Wt: 291.09 g/mol
InChI Key: PORDLLSMDWVPBF-UHFFFAOYSA-N
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Description

3-Hydroxy-4-iodo-N,N-dimethylbenzamide is a substituted benzamide featuring a hydroxyl group at the 3-position, an iodine atom at the 4-position, and an N,N-dimethylamide moiety. The iodine substituent may confer unique reactivity, such as participation in halogen bonding or serving as a directing group in metal-catalyzed C–H functionalization reactions . The N,N-dimethyl group likely influences rotational barriers about the C–N bond, as observed in studies of N,N-dimethylbenzamide derivatives .

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

3-hydroxy-4-iodo-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10INO2/c1-11(2)9(13)6-3-4-7(10)8(12)5-6/h3-5,12H,1-2H3

InChI Key

PORDLLSMDWVPBF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-iodo-N,N-dimethylbenzamide typically involves the iodination of 3-hydroxy-N,N-dimethylbenzamide. The process can be summarized as follows:

    Starting Material: 3-Hydroxy-N,N-dimethylbenzamide.

    Iodination: The introduction of an iodine atom at the fourth position of the benzene ring. This can be achieved using iodine (I2) and an oxidizing agent such as sodium iodate (NaIO3) in an acidic medium.

    Reaction Conditions: The reaction is usually carried out in a solvent like acetic acid at a controlled temperature to ensure the selective iodination at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxy-N,N-dimethylbenzamide.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of 3-oxo-4-iodo-N,N-dimethylbenzamide.

    Reduction: Formation of 3-hydroxy-N,N-dimethylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-iodo-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of the iodine atom can enhance its biological activity.

    Medicine: Investigated for its potential use in drug development. Its structure can be modified to create derivatives with improved pharmacological properties.

    Industry: Used in the development of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-iodo-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the iodine atom can enhance its binding affinity to certain targets, making it more effective in its action.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural features and substituent effects of 3-Hydroxy-4-iodo-N,N-dimethylbenzamide and related benzamides:

Compound Name Substituents Key Structural Features References
This compound 3-OH, 4-I, N,N-dimethyl Iodo group (electron-withdrawing), hydroxyl (hydrogen bonding), dimethylamide (steric hindrance)
4-Hydroxy-N-methylbenzamide 4-OH, N-methyl Hydroxyl at para position, N-methyl (reduced steric bulk)
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂, N-(3-Cl-phenethyl) Nitro (strong electron-withdrawing), phenethyl chain (enhanced lipophilicity)
4-Hydroxy-N,N-dimethylbenzamide 4-OH, N,N-dimethyl Hydroxyl at para position, dimethylamide (rotational barrier effects)
3-Hydroxy-4-iodo-N-methoxy-N-methylbenzamide 3-OH, 4-I, N-methoxy, N-methyl Methoxy group (electron-donating) vs. dimethylamide

Key Observations :

  • Iodine vs.
  • N,N-Dimethyl vs.
  • Hydroxyl Positioning : A meta-hydroxyl group (3-position) may create distinct hydrogen-bonding networks compared to para-substituted analogs .

Physical and Spectroscopic Properties

Melting Points and Solubility
  • 4-Hydroxy-N-methylbenzamide : Melting point = 395 K; soluble in acetone .
NMR and Rotational Barriers
  • N,N-Dimethylbenzamide Derivatives : Solvent-induced 13C NMR shifts (s.i.c.s.) correlate with rotational barriers. For example, in DMSO, ΔG‡ ≈ 18 kJ/mol .
  • Iodo Substituent : The heavy iodine atom may cause significant deshielding in 13C NMR spectra, particularly at the 4-position carbon.

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